molecular formula C16H37BrN2O3Si B14361015 N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-67-0

N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine

Cat. No.: B14361015
CAS No.: 90375-67-0
M. Wt: 413.47 g/mol
InChI Key: CANRHCFYQJYJIJ-UHFFFAOYSA-N
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Description

N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine is a compound that features both bromine and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-bromoethylamine with 3-(tripropoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts may also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The silyl group can be hydrolyzed in the presence of water or acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and ammonia.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield ethylenediamine derivatives.

Scientific Research Applications

N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the silyl group can undergo hydrolysis. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-Chloroethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
  • N~1~-(2-Iodoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine

Properties

CAS No.

90375-67-0

Molecular Formula

C16H37BrN2O3Si

Molecular Weight

413.47 g/mol

IUPAC Name

N'-(2-bromoethyl)-N-(3-tripropoxysilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C16H37BrN2O3Si/c1-4-13-20-23(21-14-5-2,22-15-6-3)16-7-9-18-11-12-19-10-8-17/h18-19H,4-16H2,1-3H3

InChI Key

CANRHCFYQJYJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](CCCNCCNCCBr)(OCCC)OCCC

Origin of Product

United States

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